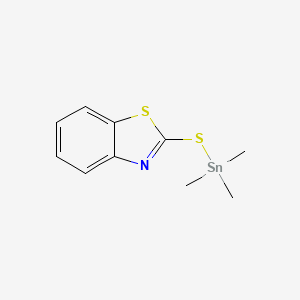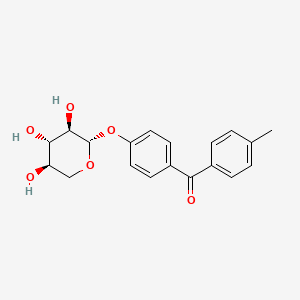
Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate is a chemical compound with the molecular formula C20H22O6. It is known for its unique structure, which includes a methanone group attached to a 4-methylphenyl and a 4-(beta-D-xylopyranosyloxy)phenyl group. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate typically involves the reaction of 4-methylbenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methylphenyl)(4-hydroxyphenyl)-: Similar structure but lacks the beta-D-xylopyranosyloxy group.
Methanone, (4-methylphenyl)(4-methoxyphenyl)-: Contains a methoxy group instead of the beta-D-xylopyranosyloxy group.
Uniqueness
Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate is unique due to the presence of the beta-D-xylopyranosyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83354-79-4 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H20O6/c1-11-2-4-12(5-3-11)16(21)13-6-8-14(9-7-13)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1 |
InChI Key |
DRQYAGYFRQBGMO-LULLPPNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


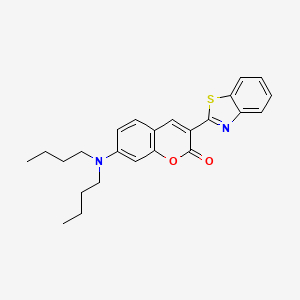
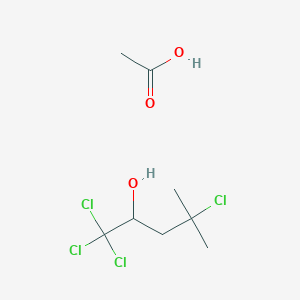
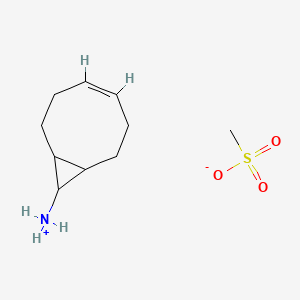

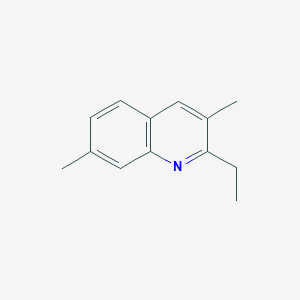
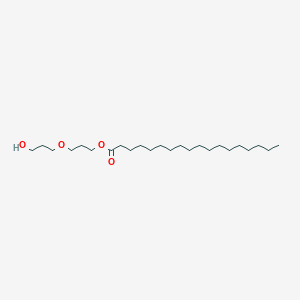
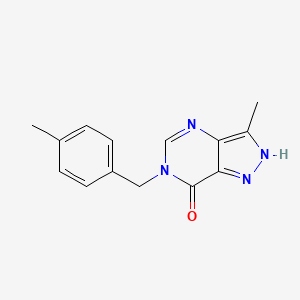
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
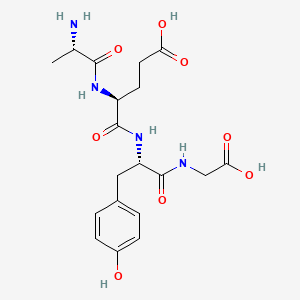


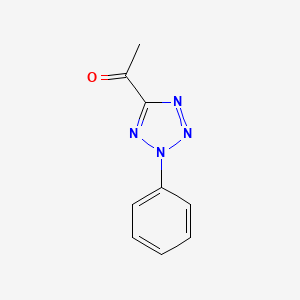
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
